molecular formula C8H15NO2 B3282816 1-Oxa-8-azaspiro[4.5]decan-4-ol CAS No. 757239-68-2

1-Oxa-8-azaspiro[4.5]decan-4-ol

Cat. No.: B3282816
CAS No.: 757239-68-2
M. Wt: 157.21 g/mol
InChI Key: KUEFHUPQKWILNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-8-azaspiro[4.5]decan-4-ol is a pharmaceutically relevant spirocyclic scaffold prized for its application in medicinal chemistry and neuroscience research. The introduction of a spirocyclic moiety into a drug candidate can profoundly influence its pharmacological profile by increasing potency and selectivity through optimal positioning of substituents for interaction with biological targets . The inherent three-dimensionality and conformational restriction of this scaffold reduce the entropic penalty upon binding, leading to enhanced affinity for enzymes and receptors and improved pharmacokinetic properties . This bicyclic heterocyclic system, featuring a spiro-fused tetrahydrofuran and piperidine ring, provides researchers with a versatile building block for diverse chemical modifications. Derivatives of this core structure have been investigated as potent and selective ligands for sigma-1 (σ1) receptors, which are implicated in various neurological disorders . In published studies, ligands based on this scaffold exhibited nanomolar affinity for σ1 receptors, with one derivative radiolabeled with fluorine-18 ([¹⁸F]8) showing promise as a positron emission tomography (PET) imaging agent for visualizing σ1 receptors in the brain due to its high initial brain uptake in mice . Historically, related 1-oxa-8-azaspiro[4.5]decane derivatives have also been explored as M1 muscarinic agonists for the potential symptomatic treatment of cognitive disorders, demonstrating the scaffold's enduring value in central nervous system drug discovery . The presence of both oxygen and nitrogen heteroatoms in its structure offers multiple sites for functionalization, enabling the fine-tuning of properties for specific biological targets. This product is offered as a high-purity building block for research applications. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this compound appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-1-6-11-8(7)2-4-9-5-3-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEFHUPQKWILNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1O)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665397
Record name 1-Oxa-8-azaspiro[4.5]decan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757239-68-2
Record name 1-Oxa-8-azaspiro[4.5]decan-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=757239-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-8-azaspiro[4.5]decan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Oxa 8 Azaspiro 4.5 Decan 4 Ol and Its Derivatives

Strategies for the Construction of the 1-Oxa-8-azaspiro[4.5]decane Core Structure

The synthesis of the 1-oxa-8-azaspiro[4.5]decane core presents a significant challenge due to the need to form a sterically congested quaternary spirocenter. Various methodologies have been developed to address this, ranging from cycloaddition reactions to rearrangement strategies.

Cycloaddition reactions are powerful tools for the rapid construction of complex cyclic systems. In the context of 1-oxa-8-azaspiro[4.5]decane synthesis, 1,3-dipolar cycloadditions are particularly prominent. These reactions involve a 1,3-dipole and a dipolarophile to form a five-membered ring, which can be a key step in building the spirocyclic framework. ccspublishing.org.cnmdpi.comnih.gov For instance, the reaction of nitrones with alkenes can produce isoxazolidines, which can then be further transformed into the desired spirocyclic amines. whiterose.ac.uk Similarly, azomethine ylides have been used in reactions with various dipolarophiles to create functionalized spiro-pyrrolidine systems. researchgate.net

Spirocyclization, the formation of the spirocyclic system in a single step, offers an efficient route to the decane core. Oxidative spirocyclization has emerged as a viable method. For example, the oxidation of β-furyl amides using reagents like meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of spiro-γ-butenolides. nih.gov This approach leverages a tethered amide as an internal nucleophile to construct the spiro center. Another strategy involves the acid-mediated spirocyclization of protected 3-(dihydropyran-2-yl)-3-arylpropanoic acids to generate the spirolactone core. macewan.ca

Method Reactants Key Intermediate/Product Notes
1,3-Dipolar CycloadditionNitrones and AlkenesTricyclic IsoxazolidinesOften proceeds as a cascade reaction; can be highly stereoselective. whiterose.ac.uk
1,3-Dipolar CycloadditionAzomethine Ylides and DipolarophilesSpiro-pyrrolidinesRegioselectivity can depend on the electronic properties of the reactants. researchgate.net
Oxidative Spirocyclizationβ-Furyl Amides and m-CPBASpiro-γ-butenolidesInvolves an oxidation-spirolactonization-oxidation cascade. nih.gov
Acid-Mediated Spirocyclization3-(dihydropyran-2-yl)-3-arylpropanoic acidsSpirolactoneCan be used to generate stereoisomers of the target scaffold. macewan.ca

Information on the specific application of ring expansion and contraction methodologies for the direct synthesis of the 1-oxa-8-azaspiro[4.5]decan-4-ol core is not extensively detailed in the provided search results. These strategies are general approaches in organic synthesis for constructing cyclic systems. A hypothetical ring expansion might involve a Beckmann or Tiffeneau-Demjanov rearrangement on a smaller spirocyclic precursor. Conversely, a ring contraction could potentially be achieved through a Favorskii or Wolff rearrangement on a larger bicyclic system to arrive at the desired decane framework. However, without specific literature examples for this particular scaffold, these remain general possibilities rather than established methods.

Achieving stereocontrol during the formation of the quaternary spirocenter is a critical aspect of synthesizing this compound and its derivatives. The spatial arrangement of substituents around this center significantly influences the biological activity of the final molecule.

Diastereoselective approaches often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of the spirocyclization step. For example, intramolecular reactions, such as the Piancatelli rearrangement of 2-furylcarbinols bearing an aminoalkyl chain, can generate densely functionalized azaspirocyclic scaffolds as a single diastereomer. researchgate.net This highlights how the geometry of the starting material can effectively control the formation of the new stereocenter.

In cycloaddition reactions, the diastereoselectivity can be influenced by the reaction conditions and the nature of the reactants. For instance, in the 1,3-dipolar cycloaddition of azomethine ylides, the choice of solvent and temperature can affect the facial selectivity of the addition to the dipolarophile, leading to the preferential formation of one diastereomer over another.

Functionalization and Derivatization Strategies for this compound

The presence of multiple reactive sites in the this compound scaffold, namely the C-4 hydroxyl group and the N-8 nitrogen of the piperidine (B6355638) ring, provides ample opportunities for structural modification and the generation of diverse chemical libraries for biological screening.

Common transformations at the C-4 hydroxyl group include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters. This can be used to introduce a wide variety of substituents and modulate lipophilicity.

Etherification: Alkylation or arylation of the hydroxyl group to form ethers. This can be achieved using alkyl halides or through reactions such as the Williamson ether synthesis.

Oxidation: Oxidation of the secondary alcohol to a ketone (1-oxa-8-azaspiro[4.5]decan-4-one). This transformation opens up further avenues for derivatization, such as the formation of oximes, hydrazones, or reductive amination to introduce new amine functionalities.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by a variety of nucleophiles to introduce functionalities such as azides, halides, or cyano groups.

These transformations allow for the fine-tuning of the physicochemical properties of the molecule and the exploration of interactions with biological targets.

Common modifications at the N-8 position include:

N-Alkylation: Introduction of alkyl groups of varying chain lengths and branching.

N-Arylation: Formation of a carbon-nitrogen bond with an aromatic or heteroaromatic ring.

N-Acylation: Reaction with acylating agents to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The strategic selection of substituents on the N-8 nitrogen is crucial for modulating the biological activity and selectivity of this compound derivatives. For instance, in the development of ligands for the sigma-1 receptor, various substituents have been introduced at this position to optimize binding affinity and selectivity.

Derivative Type Modification at N-8 Potential Impact
N-Alkyl derivativesIntroduction of linear or branched alkyl chainsAltered lipophilicity and steric bulk
N-Aryl derivativesIntroduction of phenyl or other aromatic groupsPotential for pi-stacking interactions with biological targets
N-Acyl derivativesFormation of amide linkagesReduced basicity and altered hydrogen bonding properties

Beyond the direct functionalization of the C-4 hydroxyl and N-8 nitrogen, diversification of the peripheral ring systems offers a powerful strategy for scaffold decoration. This can involve the introduction of substituents on the tetrahydrofuran (B95107) or piperidine rings, or the fusion of additional rings to the core scaffold.

While specific examples for the this compound scaffold are not extensively detailed in the provided search results, general principles of heterocyclic chemistry can be applied. For instance, lithiation of the tetrahydrofuran ring followed by quenching with an electrophile could introduce substituents at various positions. Similarly, reactions on the piperidine ring, such as those involving the generation of an enamine, could be explored.

The synthesis of derivatives where the core 1-oxa-8-azaspiro[4.5]decane is linked to other heterocyclic systems is another avenue for diversification. This can lead to the development of compounds with novel pharmacological profiles by combining the structural features of different bioactive scaffolds.

Flow Chemistry and Process Intensification in 1-Oxa-8-azaspiro[4.5]decane Synthesis

The application of flow chemistry and process intensification techniques offers significant advantages for the synthesis of complex molecules like this compound, including improved safety, enhanced reaction efficiency, and greater scalability. While specific literature on the flow synthesis of this particular compound is not yet prevalent, the principles have been successfully applied to the synthesis of related spirocyclic and heterocyclic systems, including piperidines.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. For the synthesis of this compound, flow chemistry could be particularly beneficial for:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, which is crucial for controlling exothermic reactions and preventing the formation of byproducts.

Enhanced Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling hazardous reagents or intermediates.

Increased Throughput: Continuous processing allows for the production of larger quantities of the target compound in a shorter amount of time compared to batch processes.

Process intensification, a broader concept that encompasses flow chemistry, aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. This can be achieved through the use of novel reactor designs, alternative energy sources (e.g., microwaves, ultrasound), and integrated reaction and separation units.

The diastereoselective synthesis of chiral piperidines has been successfully demonstrated in continuous flow protocols, often with significantly reduced reaction times and improved stereoselectivity compared to batch methods. These established methodologies for piperidine synthesis could be adapted for the construction of the piperidine moiety within the 1-oxa-8-azaspiro[4.5]decane framework in a flow regime.

Flow Chemistry Advantage Potential Application in 1-Oxa-8-azaspiro[4.5]decane Synthesis
Precise Temperature ControlImproved selectivity in diastereoselective cyclization reactions.
Short Residence TimesMinimization of side reactions and decomposition of sensitive intermediates.
ScalabilityFacile scale-up of the synthesis for preclinical and clinical studies.
Integration of StepsTelescoped synthesis of the spirocyclic core and subsequent functionalization.

Preclinical Pharmacological Investigations of 1 Oxa 8 Azaspiro 4.5 Decan 4 Ol Analogues Excluding Human Clinical Data, Dosage, or Adverse Effects

Molecular Target Identification and Validation

G-Protein Coupled Receptor (GPCR) Interaction Profiling

Analogues of 1-Oxa-8-azaspiro[4.5]decan-4-ol have been primarily investigated for their interaction with sigma (σ) receptors and muscarinic acetylcholine (B1216132) receptors, both of which are members of the G-protein coupled receptor family.

Sigma (σ) Receptors: A series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives have been synthesized and evaluated as selective σ1 receptor ligands. nih.govresearchgate.net In vitro binding assays demonstrated that these compounds exhibit high, nanomolar affinity for σ1 receptors, with varying degrees of selectivity over σ2 receptors. nih.govresearchgate.net For one series, the inhibition constants (Ki) for σ1 receptors ranged from 0.47 to 12.1 nM. nih.gov The selectivity for σ1 over σ2 receptors, expressed as a ratio of Ki values (Ki(σ2)/Ki(σ1)), was found to be in the range of 2 to 44. nih.govresearchgate.net These findings indicate that the 1-oxa-8-azaspiro[4.5]decane scaffold is a viable structure for developing high-affinity σ1 receptor ligands. researchgate.net

Muscarinic (M) Receptors: The 1-oxa-8-azaspiro[4.5]decane skeleton has also been utilized to design agonists for muscarinic M1 receptors. nih.gov One such compound, 2,8-Dimethyl-1-oxa-8-azaspiro mdpi.commdpi.comdecan-3-one, was found to have potent muscarinic activities but lacked selectivity. nih.gov Systematic modifications led to the development of analogues with preferential affinity for M1 receptors over M2 receptors. nih.gov Specifically, the 2-ethyl analogue and the 3-methylene analogue showed partial agonistic activity for M1 muscarinic receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices. nih.gov

Table 1: GPCR Binding Affinities of Selected 1-Oxa-8-azaspiro[4.5]decane Analogues

Compound Type Target Receptor Binding Affinity (Ki) Selectivity (Ki σ2 / Ki σ1) Source(s)
1-Oxa-8-azaspiro[4.5]decane derivatives σ1 0.47 - 12.1 nM 2 - 44 nih.gov, researchgate.net
2,8-Dimethyl-1-oxa-8-azaspiro mdpi.commdpi.comdecan-3-one Muscarinic (M1/M2) Potent, Non-selective Not Applicable nih.gov
2-Ethyl & 3-Methylene analogues Muscarinic (M1) Preferential for M1 Not Applicable nih.gov

Ion Channel Modulation Studies

Based on the reviewed scientific literature, no studies detailing the direct modulation of ion channels by this compound or its close analogues were identified.

Nucleic Acid Binding and Modulation (e.g., RNA)

No information was found in the reviewed literature concerning the binding or modulation of nucleic acids, such as RNA, by this compound or its analogues.

Ligand Binding Affinity and Selectivity Profiles

Radioligand Binding Assays and Competition Experiments

Radioligand binding assays have been crucial in characterizing the affinity and selectivity of 1-oxa-8-azaspiro[4.5]decane analogues, particularly for σ1 receptors. nih.govresearchgate.net These experiments typically involve competing the novel compound against a known radiolabeled ligand to determine the novel compound's inhibition constant (Ki).

In one study, a series of seven such ligands were shown to have nanomolar affinity for σ1 receptors, with Ki values between 0.61 and 12.0 nM. researchgate.net A specific compound from this series, designated as compound 8, was selected for radiolabeling with Fluorine-18 (B77423) ([¹⁸F]) due to its favorable selectivity profile (Ki(σ2)/Ki(σ1) = 44). nih.govresearchgate.net

The resulting radioligand, [¹⁸F]8, was produced with high radiochemical purity (>99%) and was used in further preclinical evaluations. researchgate.net Biodistribution studies in mice showed that [¹⁸F]8 could cross the blood-brain barrier and accumulate in areas of the brain rich in σ1 receptors. nih.gov Competition experiments were performed in vivo, where pretreatment of mice with SA4503, a known selective σ1 receptor agonist, significantly reduced the brain uptake of [¹⁸F]8 by 70-75% at 30 minutes post-injection, confirming that the radioligand binds specifically to σ1 receptors in the brain. nih.gov

Table 2: Radioligand Properties and In Vivo Validation

Radioligand Purity Target Validation Method Outcome Source(s)
[¹⁸F]8 >99% σ1 Receptor Pretreatment with SA4503 70-75% reduction in brain uptake nih.gov

Determination of Binding Kinetics and Eudismic Ratios

The binding affinity of 1-oxa-8-azaspiro[4.5]decane analogues has been primarily investigated at muscarinic acetylcholine receptors (mAChRs) and sigma (σ) receptors. These studies are crucial for determining the selectivity and potential therapeutic targets of these compounds.

For muscarinic receptors, a series of 1-oxa-8-azaspiro[4.5]decanes were evaluated for their affinity for the M1 and M2 receptor subtypes, which are both abundant in the central nervous system. Radioligand binding assays are a common method to determine the inhibition constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Key analogues, such as YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) and YM954 (2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane), demonstrated inhibitory activity in the micromolar range against [3H]pirenzepine binding to M1 receptors in cerebral cortical membranes. nih.govresearchgate.net Their affinity for M2 receptors, assessed by the inhibition of [3H]quinuclidinyl benzylate binding in cerebellar membranes, was found to be weaker, indicating a preferential affinity for the M1 subtype. nih.govnih.gov

The optical isomers of these compounds were resolved to determine the eudismic ratio, which is the ratio of pharmacological activity of the more active enantiomer (eutomer) to the less active one (distomer). For both 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (an analogue of YM954) and YM796, the eudismic ratios for binding affinity were low. nih.gov However, the M1 agonist activity was found to reside preferentially in the (-)-isomers. nih.gov The absolute configuration of (-)-YM796 was determined to be S. nih.gov

In a different line of research, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated as ligands for sigma-1 (σ₁) receptors. These ligands exhibited high, nanomolar affinity for σ₁ receptors, with Ki values ranging from 0.47 to 12.1 nM. Their selectivity over σ₂ receptors was moderate.

While these studies provide valuable data on the binding affinities (Ki values) of these compounds, detailed reports on their binding kinetics, such as the association (kon) and dissociation (koff) rate constants, are not extensively available in the reviewed literature.

Table 1: Muscarinic Receptor Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Analogues This table is interactive. You can sort and filter the data.

Compound Receptor Subtype Tissue/Cell Model Radioligand Binding Affinity (Ki) Reference
YM796 (racemate) M1 Cerebral Cortex [3H]pirenzepine Micromolar range nih.gov
YM954 (racemate) M1 Cerebral Cortex [3H]pirenzepine Micromolar range nih.gov
YM796 (racemate) M2 Cerebellum [3H]QNB Weak inhibition nih.gov
YM954 (racemate) M2 Cerebellum [3H]QNB Weak inhibition nih.gov
(-)-YM796 M1 Not Specified Not Specified Preferential M1 affinity nih.gov
(+/-)-YM796 M1 Not Specified Not Specified Preferential M1 affinity nih.gov

In Vitro and Ex Vivo Functional Efficacy Assessments

The functional efficacy of this compound analogues has been characterized primarily through their activity at muscarinic receptors in various in vitro and ex vivo models. These studies aim to classify the compounds as agonists (which activate receptors), antagonists (which block receptor activation), or inverse agonists (which reduce basal receptor activity).

The research consistently identifies compounds like YM796 and YM954 as muscarinic M1 receptor agonists. nih.govnih.gov Their agonistic nature is confirmed by their ability to stimulate phosphoinositide hydrolysis in hippocampal slices. nih.govresearchgate.netnih.gov Further characterization reveals a degree of functional selectivity. For example, (+/-)-YM796 was found to be weaker than (+/-)-YM954 and the reference agonist RS86 in inducing effects mediated by M2 and/or M3 receptors, such as the contraction of isolated ileum. nih.gov This suggests that while they are potent M1 agonists, their activity at other muscarinic subtypes is comparatively lower.

Studies using transfected cell lines expressing individual muscarinic receptor subtypes would provide more definitive data on functional selectivity and efficacy (e.g., EC50 and Emax values). While not extensively detailed in all available reports, it has been shown that (-)-YM796 acts as a partial agonist with functional selectivity for M1 muscarinic receptors. This means it produces a response that is lower than that of a full agonist, even at saturating concentrations.

Table 2: Functional Characterization of 1-Oxa-8-azaspiro[4.5]decane Analogues This table is interactive. You can sort and filter the data.

Compound Primary Target Functional Activity Key In Vitro/Ex Vivo Finding Reference
(+/-)-YM796 Muscarinic M1 Receptor Agonist (Partial) Stimulates phosphoinositide hydrolysis in hippocampal slices. nih.govnih.gov
(+/-)-YM954 Muscarinic M1 Receptor Agonist Stimulates phosphoinositide hydrolysis in hippocampal slices. nih.govnih.gov
(-)-YM796 Muscarinic M1 Receptor Partial Agonist Exhibits functional selectivity for M1 receptors. nih.gov
(+/-)-YM796 Muscarinic M2/M3 Receptors Weak Agonist Weaker than YM954 in contracting isolated ileum. nih.gov

Receptor Internalization and Desensitization Studies

The process of receptor internalization, where cell surface receptors are removed and sequestered within the cell, and desensitization, a decrease in receptor response to a stimulus, are crucial for understanding the long-term effects and potential for tolerance development of receptor agonists. For analogues of this compound, which primarily act as muscarinic M1 receptor agonists and sigma-1 receptor ligands, these studies are vital.

While specific research on receptor internalization and desensitization for this compound and its direct analogues is not extensively detailed in the available preclinical literature, the known pharmacology of the targeted M1 muscarinic and sigma-1 receptors provides a framework for anticipated mechanisms. Typically, prolonged or high-concentration exposure to an agonist can lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin. This uncouples the receptor from its G protein, leading to desensitization, and can also target the receptor for endocytosis, or internalization, into intracellular vesicles. The degree and rate of internalization and desensitization can vary significantly between different agonists acting on the same receptor, influencing their therapeutic profile. For instance, partial agonists may induce less internalization and desensitization compared to full agonists, which could be a desirable property for chronic treatment regimens.

In Vivo Preclinical Efficacy Studies in Established Animal Models of Disease (Focus on Mechanistic Proof-of-Concept)

Preclinical efficacy studies in relevant animal models are fundamental for establishing the therapeutic potential of new chemical entities. For analogues of this compound, these studies have primarily been conducted in models of cognitive impairment, reflecting their activity at muscarinic M1 receptors, which are implicated in learning and memory.

Utilization of Behavioral and Physiological Animal Models

Analogues of this compound have been evaluated in established rodent models of cognitive dysfunction to assess their potential as M1 muscarinic agonists for conditions like Alzheimer's disease. These models often involve inducing a cognitive deficit through pharmacological means or by creating specific brain lesions.

A key behavioral paradigm used is the passive avoidance task . In this task, animals learn to avoid an environment in which they previously received an aversive stimulus. This test is sensitive to deficits in learning and memory. For instance, cognitive impairment can be induced in rats by the administration of scopolamine, a muscarinic receptor antagonist, or by creating lesions in the nucleus basalis magnocellularis (NBM), a brain region with cholinergic neurons that degenerate in Alzheimer's disease.

Studies have shown that the 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954, effectively reversed the cognitive impairment in NBM-lesioned rats in the passive avoidance task. nih.gov Similar positive results were observed in scopolamine-treated rats. nih.gov These findings provide a mechanistic proof-of-concept that these compounds can ameliorate cognitive deficits by acting as muscarinic agonists.

Another aspect of in vivo assessment involves monitoring for potential side effects. For muscarinic agonists, these can include hypothermia, tremor, and increased salivation, which are often associated with activation of M2 and M3 muscarinic receptors. The induction of these physiological responses is therefore also measured to assess the selectivity of the compounds for the M1 receptor. nih.govnih.gov For example, the analogue YM796 was found to be weaker in inducing tremor and hypothermia compared to YM954 and the reference compound RS86, suggesting a more favorable M1-selective profile. nih.gov

Table 1: In Vivo Behavioral and Physiological Models for 1-Oxa-8-azaspiro[4.5]decane Analogues

Animal ModelPurposeKey Findings
Scopolamine-induced amnesia in ratsModel of cholinergic deficit-related cognitive impairmentAnalogues reversed cognitive deficits in passive avoidance tasks. nih.gov
Nucleus Basalis Magnocellularis (NBM)-lesioned ratsModel of neurodegenerative cognitive impairmentYM796 and YM954 reversed cognitive impairment in passive avoidance tasks. nih.gov
Normal rats/miceAssessment of physiological side effectsMeasurement of hypothermia, tremor, and salivation to determine M2/M3 receptor-mediated effects. nih.govnih.gov

Biomarker Analysis in Preclinical Biological Systems

Biomarker analysis in preclinical studies provides objective measures of a compound's pharmacological effect and its engagement with the intended biological target. For analogues of this compound, biomarker strategies have focused on both confirming target engagement in the central nervous system and measuring downstream signaling events that indicate receptor activation.

A crucial biomarker for M1 muscarinic receptor agonism is the stimulation of phosphoinositide (PI) hydrolysis . M1 receptors are Gq-coupled, and their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are important second messengers. In vitro studies using rat hippocampal slices have demonstrated that several 1-oxa-8-azaspiro[4.5]decane analogues, including 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (an analogue of YM954) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796), stimulate PI hydrolysis. nih.gov This indicates their partial agonistic activity at M1 muscarinic receptors and provides a biochemical correlate to the behavioral effects observed in animal models. nih.govnih.gov

For analogues targeting sigma-1 receptors, radiolabeling has been employed to develop positron emission tomography (PET) imaging agents. This allows for non-invasive in vivo visualization and quantification of receptor occupancy. For example, a fluorinated analogue, [¹⁸F]8, was developed and showed high uptake in sigma-1 receptor-rich areas of the mouse brain. nih.gov Pre-treatment with a known sigma-1 receptor ligand, SA4503, significantly reduced the brain uptake of [¹⁸F]8, demonstrating the specificity of this binding. nih.gov Such radiotracers serve as critical biomarkers for confirming target engagement in the brain and can be used to guide dose selection in further studies.

Table 2: Biomarker Analysis for 1-Oxa-8-azaspiro[4.5]decane Analogues

BiomarkerBiological SystemPurposeFindings
Phosphoinositide (PI) HydrolysisRat hippocampal slicesTo confirm M1 muscarinic receptor activation.Analogues stimulated PI hydrolysis, indicating partial M1 agonism. nih.govnih.gov
Receptor Binding Affinity (Ki)Rodent brain tissueTo determine the potency and selectivity for muscarinic and sigma receptors.Compounds showed high affinity for M1 and sigma-1 receptors. nih.govnih.gov
In Vivo Biodistribution of Radiolabeled AnaloguesMiceTo assess brain penetration and target engagement of sigma-1 receptors.Radiolabeled analogues showed high brain uptake in sigma-1 receptor-rich regions. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 Oxa 8 Azaspiro 4.5 Decan 4 Ol Derivatives

Development of Pharmacophore Models for Rational Design

The rational design of novel derivatives of 1-Oxa-8-azaspiro[4.5]decan-4-ol hinges on understanding the key molecular features responsible for their biological activity. Pharmacophore modeling is a crucial computational tool in this process. It identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target, thereby eliciting a desired response. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

For derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold, pharmacophore models are developed by analyzing the structures of known active compounds. researchgate.net For instance, in the development of ligands for muscarinic M1 receptors, a series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated. nih.gov The resulting structure-activity relationship (SAR) data from these studies provide the foundation for building a pharmacophore model. By comparing the structures of highly active compounds with those of inactive ones, common chemical features that are critical for M1 receptor affinity and agonist activity can be identified. nih.gov

A hypothetical pharmacophore model for M1 muscarinic agonists based on this scaffold would likely include:

A basic nitrogen atom in the azaspiro ring, which is protonated at physiological pH and forms a key ionic interaction with the receptor.

The oxygen atom of the tetrahydrofuran (B95107) ring, acting as a hydrogen bond acceptor.

Specific stereochemistry at the spirocyclic center, as biological activity is often enantioselective. nih.gov

The size and nature of substituents on the core structure, which influence selectivity and potency. nih.gov

Similarly, for designing selective sigma-1 (σ₁) receptor ligands, a pharmacophore model would be derived from the SAR of compounds showing high affinity for this target. nih.gov Studies on various derivatives revealed that nanomolar affinity could be achieved with specific modifications. nih.gov These models serve as 3D queries for virtual screening of compound libraries to find new, structurally diverse molecules with a high probability of being active. They also guide the de novo design of novel compounds with optimized properties. researchgate.net

Computational Chemistry and Molecular Modeling Applications for 1 Oxa 8 Azaspiro 4.5 Decan 4 Ol Research

Molecular Docking and Virtual Screening Studies

Prediction of Binding Modes and Affinities with Identified Targets

No published studies were found that performed molecular docking of 1-Oxa-8-azaspiro[4.5]decan-4-ol to predict its binding mode or affinity with any biological target.

High-Throughput Virtual Screening of Compound Libraries

There is no available information on high-throughput virtual screening campaigns that have included or identified this compound.

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

Exploration of Conformational Dynamics and Stability of Interactions

Without identified ligand-target complexes involving this compound, no molecular dynamics simulations have been reported to explore its conformational dynamics or the stability of its interactions.

Analysis of Solvent Effects and Binding Site Flexibility

The influence of solvent on the binding of this compound and the flexibility of its potential binding sites have not been investigated through MD simulations in any published research.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

No QSAR or cheminformatics studies specifically focused on this compound or a closely related series of analogs were found in the scientific literature.

Development of Predictive Models for Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activity. nih.govfrontiersin.org For scaffolds like 1-oxa-8-azaspiro[4.5]decane, QSAR models can be instrumental in predicting the potency and selectivity of new derivatives, thereby prioritizing synthetic efforts.

The development of a robust QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with the 1-oxa-8-azaspiro[4.5]decane core and their corresponding biological activity data (e.g., Kᵢ values for a specific receptor) is compiled. For instance, studies on sigma-1 (σ₁) receptor ligands have included 1-oxa-8-azaspiro[4.5]decane derivatives in their datasets. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.

Model Building: Using statistical methods like multiple linear regression or more advanced machine learning algorithms, a mathematical model is generated that links the descriptors to the biological activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation sets. nih.gov

While specific QSAR models focused solely on this compound are not widely published, the principles of QSAR are routinely applied to broader classes of spirocyclic ligands. mdpi.com For example, a QSAR study on a diverse set of sigma-2 receptor (σ₂) ligands could incorporate 1-oxa-8-azaspiro[4.5]decane derivatives to help build a predictive model for that target. mdpi.com The insights from such models can guide the modification of the this compound structure to enhance its potency and selectivity for a desired biological target.

Table 1: Key Molecular Descriptors in QSAR Modeling

Descriptor TypeDescriptionRelevance to this compound
Topological Describes the connectivity and branching of the molecule.The spirocyclic nature of the core scaffold is a key topological feature.
Electronic Relates to the distribution of electrons (e.g., partial charges, dipole moment).The presence of heteroatoms (oxygen and nitrogen) and the hydroxyl group significantly influences the electronic properties.
Steric Pertains to the size and shape of the molecule.The rigid, three-dimensional shape of the spirocycle can be crucial for fitting into a receptor's binding pocket.
Hydrophobic Measures the lipophilicity of the molecule (e.g., logP).The balance between the polar groups (hydroxyl, amine) and the nonpolar hydrocarbon rings affects membrane permeability and target engagement.

Application of Machine Learning and Artificial Intelligence in SAR Exploration

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by identifying complex patterns in large datasets that are not apparent through traditional analysis. chemrxiv.orgbohrium.com In the context of this compound research, ML and AI can be applied to enhance the exploration of structure-activity relationships (SAR).

Potential applications include:

Predictive Modeling: Advanced ML algorithms, such as neural networks and support vector machines, can create more accurate and robust QSAR models than linear methods, especially for complex biological systems. nih.govyoutube.com

Generative Models: AI can be used to design novel molecules with desired properties de novo. By learning from existing active compounds containing the 1-oxa-8-azaspiro[4.5]decane scaffold, generative models can propose new derivatives of this compound that are likely to be active.

SAR Visualization: ML techniques can help in visualizing the SAR landscape, highlighting key structural features that drive potency and selectivity. This can provide chemists with intuitive insights for designing the next generation of compounds.

While specific, published examples of ML and AI applications for this compound are limited, the general methodologies are well-established in medicinal chemistry and are applicable to this scaffold. bohrium.commdpi.com

De Novo Design and Scaffold Hopping Approaches Utilizing the 1-Oxa-8-azaspiro[4.5]decane Scaffold

De novo design and scaffold hopping are powerful computational strategies for discovering novel chemotypes with improved drug-like properties. The 1-oxa-8-azaspiro[4.5]decane scaffold is an attractive element in these approaches due to its inherent three-dimensionality and potential to confer favorable pharmacokinetic characteristics. nih.gov

De Novo Design involves computationally building new molecules that fit the binding site of a biological target. The 1-oxa-8-azaspiro[4.5]decane scaffold can be used as a starting fragment or a building block in this process, with the algorithm exploring different substitutions and conformations to optimize interactions with the target.

Scaffold Hopping aims to replace a core molecular structure (scaffold) with a different one while retaining similar biological activity and improving other properties. uniroma1.itnih.gov The 1-oxa-8-azaspiro[4.5]decane scaffold is often considered a suitable replacement for other cyclic systems, such as piperidines or other less rigid structures. This "hop" can lead to compounds with improved properties like metabolic stability or solubility, and can also result in novel intellectual property. uniroma1.itdundee.ac.uk

For example, in the development of inhibitors for certain enzymes, a flexible piperidine-containing compound might be computationally "hopped" to a more rigid 1-oxa-8-azaspiro[4.5]decane-based structure to improve binding affinity by reducing the entropic penalty upon binding.

Table 2: Examples of Scaffold Hopping Strategies Involving Azaspirocycles

Original ScaffoldTarget ScaffoldRationale for HoppingPotential Advantages
Substituted Piperidine (B6355638)1-Oxa-8-azaspiro[4.5]decane To increase structural rigidity and explore new interaction vectors in the binding pocket.Improved potency, selectivity, and metabolic stability. Reduced conformational entropy loss upon binding.
Acyclic Amine Chain1-Oxa-8-azaspiro[4.5]decane To constrain the conformation of the side chain and improve binding affinity.Enhanced target engagement and potentially better pharmacokinetic profile.
Planar Heterocycle1-Oxa-8-azaspiro[4.5]decane To introduce three-dimensionality and escape "flatland" of many drug molecules, potentially improving solubility and reducing off-target effects.Novel chemical space, improved physicochemical properties, and potential for new intellectual property.

These computational approaches underscore the value of the 1-oxa-8-azaspiro[4.5]decane scaffold in modern drug discovery. By leveraging predictive models, machine learning, and innovative design strategies, researchers can more efficiently explore the chemical space around this compound to develop novel and effective therapeutic agents.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research Excluding Human Clinical Data or Dosage Information

In Vitro Metabolic Stability Assessment of 1-Oxa-8-azaspiro[4.5]decan-4-ol Derivatives

In vitro metabolic stability assays are essential for predicting the in vivo clearance of a compound. researchgate.net These assays typically utilize liver-derived systems, such as microsomes or hepatocytes, to simulate hepatic metabolism. researchgate.netresearchgate.net The stability of a compound is determined by measuring its depletion over time in the presence of these metabolically active systems. springernature.com

The metabolic stability of novel compounds is a key determinant of their pharmacokinetic profile. In vitro models using liver microsomes and hepatocytes from various species are standard tools for these assessments. mdpi.com These systems contain the primary enzymes responsible for drug metabolism. researchgate.net The rate at which a compound is metabolized provides an estimate of its intrinsic clearance (Clint) and in vitro half-life (T1/2). researchgate.net

For instance, studies on various chemical entities demonstrate that compounds with lower intrinsic clearance and longer half-lives in these assays are generally considered more metabolically stable. mdpi.com This stability is a desirable characteristic, as it can lead to a longer duration of action in vivo. The data generated from these studies allow for the ranking of compounds and help guide further structural modifications to improve metabolic properties. springernature.com

Table 1: Illustrative In Vitro Metabolic Stability Data in Liver Microsomes

CompoundSpeciesIn Vitro T1/2 (min)Intrinsic Clearance (Clint) (mL/min/kg)
Compound AHuman42.9240.50
Compound ARat51.3848.34
Compound BDog-130.99
Compound BMouse-165.07

This table presents hypothetical data based on typical metabolic stability assays to illustrate the nature of the research findings. mdpi.com

Following the assessment of metabolic stability, the identification of the major metabolites is a crucial next step. This process involves incubating the parent compound with hepatic preparations and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). Understanding the metabolic pathways helps in elucidating the structural liabilities of a compound and can guide the design of more stable analogues.

Membrane Permeability and Transport Studies

A compound's ability to cross biological membranes is fundamental to its absorption and distribution. Various in vitro models are employed to predict this permeability.

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. Preclinical evaluation of BBB penetration often involves in vivo studies in animal models, such as mice or baboons. nih.govnih.gov For example, a radiolabeled derivative of 1-oxa-8-azaspiro[4.5]decane, [18F]8, demonstrated high initial brain uptake in mice, suggesting its potential to cross the BBB. nih.govresearchgate.net The design of CNS drug candidates often focuses on optimizing physicochemical properties, such as lipophilicity and the presence of specific functional groups, to enhance BBB penetration. nih.gov

In vitro permeability assays are high-throughput methods used to predict the intestinal absorption of orally administered drugs. The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses a compound's passive diffusion across a synthetic membrane. nih.govresearchgate.net The Caco-2 cell monolayer assay, derived from human colon adenocarcinoma cells, provides a more complex model that can also account for active transport and efflux mechanisms. researchgate.netnih.gov

Comparing the permeability values from both PAMPA and Caco-2 assays can offer insights into the primary mechanism of a compound's transport. nih.gov A strong correlation between the two assays suggests that passive diffusion is the dominant absorption mechanism. nih.gov Discrepancies can indicate the involvement of active transport or efflux pumps. researchgate.net

Table 2: Representative Data from In Vitro Permeability Assays

Assay TypeCompound ClassPermeability ClassificationCorrelation (R²) with other methods
A-PAMPAHigh Permeability DrugsCorrectly Classified-
A-PAMPALow Permeability DrugsSome misclassifications-
Caco-2Various-0.76-0.92 (with PAMPA for passive diffusion)

This table is a generalized representation of findings from permeability studies to illustrate the utility of these assays. nih.govnih.gov

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic studies in animal models, such as rats and mice, are conducted to understand the in vivo behavior of a drug candidate. researchgate.net These studies provide data on key parameters including bioavailability, plasma concentration-time profiles, and tissue distribution. For instance, biodistribution studies of a radiolabeled 1-oxa-8-azaspiro[4.5]decane derivative in mice revealed its distribution to various organs, including the brain. nih.gov Such information is critical for bridging the gap between in vitro ADME data and the expected pharmacokinetic profile in humans.

Tissue Distribution Studies in Preclinical Species

Tissue distribution studies are fundamental to understanding where a compound travels in the body and where it may exert its effects. For the 1-oxa-8-azaspiro[4.5]decane scaffold, tissue distribution has been investigated using radiolabeled derivatives, which allows for sensitive and quantitative tracking of the compound's localization in various organs and tissues.

A notable study in this area involves a fluorine-18 (B77423) (¹⁸F) labeled derivative, [¹⁸F]4-(2'-fluoroethoxy)benzyl-1-oxa-8-azaspiro[4.5]decane, referred to as [¹⁸F]8. nih.gov This compound was investigated as a potential radioligand for sigma-1 (σ₁) receptors, which are of interest in various pathological conditions. nih.govnih.gov Biodistribution studies of this radioligand were conducted in ICR mice, providing valuable data on its uptake in different tissues. nih.govresearchgate.net

The research demonstrated that [¹⁸F]8 exhibits high initial uptake in the brain at 2 minutes post-injection. nih.govresearchgate.net This is a significant finding for compounds being developed for neurological applications. The brain-to-blood ratio was found to be significantly reduced when the animals were pretreated with SA4503, a known sigma-1 receptor agonist, indicating specific binding of [¹⁸F]8 to these receptors in the brain. nih.govresearchgate.net

Ex vivo autoradiography in mice further confirmed a high accumulation of the radiotracer in brain regions known to have a high density of sigma-1 receptors. nih.govresearchgate.net Beyond the brain, the biodistribution data revealed uptake in other organs. The table below summarizes the biodistribution of [¹⁸F]8 in various tissues of ICR mice at 30 and 60 minutes post-injection, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Biodistribution of [¹⁸F]8 in ICR Mice

Tissue30 min (%ID/g ± SD)60 min (%ID/g ± SD)
Blood0.85 ± 0.120.54 ± 0.09
Heart2.15 ± 0.251.43 ± 0.18
Lung2.87 ± 0.311.98 ± 0.22
Liver4.12 ± 0.453.54 ± 0.38
Spleen1.56 ± 0.191.11 ± 0.14
Kidney3.21 ± 0.332.45 ± 0.29
Muscle0.78 ± 0.110.51 ± 0.08
Bone0.65 ± 0.100.48 ± 0.07
Brain2.56 ± 0.281.89 ± 0.21

This data indicates that while there is significant brain penetration, the compound is also distributed to and cleared by other organs, with the liver showing the highest accumulation among the measured tissues. The clearance from most tissues is observed between the 30 and 60-minute time points.

Future Research Directions and Advanced Methodologies for 1 Oxa 8 Azaspiro 4.5 Decan 4 Ol

Development of Advanced Radioligands and Imaging Probes for In Vivo Receptor Mapping

A promising future direction for 1-oxa-8-azaspiro[4.5]decan-4-ol derivatives lies in the creation of novel radioligands for positron emission tomography (PET) imaging. This non-invasive technique allows for the quantitative visualization and mapping of target receptors in living subjects, providing invaluable information on drug-target engagement, pharmacokinetics, and disease progression.

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have already been successfully developed as high-affinity ligands for the sigma-1 (σ1) receptor, a protein implicated in a range of neurological disorders and cancer. In one study, a series of these derivatives were synthesized, exhibiting nanomolar affinity for σ1 receptors. nih.gov A lead compound from this series, compound 8 , was selected for radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a common positron-emitting isotope. nih.gov

The resulting radioligand, [¹⁸F]8 , demonstrated properties suitable for a brain imaging agent, including:

High Radiochemical Purity: Greater than 99%. nih.gov

Good Molar Activity: 94 - 121 GBq/μmol. nih.gov

Significant Brain Uptake: High initial uptake in the brains of mice. nih.gov

Target Specificity: Pre-treatment with a known σ1 receptor ligand, SA4503, led to a significant reduction in the brain-to-blood ratio of the radiotracer, indicating specific binding to the target receptor. nih.gov

Receptor-Rich Accumulation: Ex vivo autoradiography confirmed that the radiotracer accumulated in brain regions known to have a high density of σ1 receptors. nih.gov

These findings establish that the 1-oxa-8-azaspiro[4.5]decane scaffold is a viable foundation for developing PET radioligands. Future research will likely focus on modifying the this compound structure to fine-tune properties like lipophilicity and selectivity for other important central nervous system (CNS) targets, thereby expanding the arsenal of available molecular imaging probes.

Application in Chemical Biology as Tool Compounds for Target Validation

The inherent drug-like properties and conformational rigidity of the 1-oxa-8-azaspiro[4.5]decane core make it an excellent starting point for the design of chemical probes or "tool compounds." These are potent and selective small molecules used to interrogate the function of a specific biological target (e.g., an enzyme or receptor) in cells or living organisms, a critical step in target validation for drug discovery.

An example of this application involves the use of a 1-oxa-8-azaspiro[4.5]decane scaffold to construct a covalent probe for monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. Researchers attached an electrophilic "warhead" (a hexafluoroisopropyl carbamate group) to the spirocyclic scaffold. This design allows the probe to bind to and covalently modify the active site serine residue of MAGL, leading to irreversible inhibition. Such a tool compound is invaluable for studying the physiological and pathological roles of MAGL and for validating it as a therapeutic target for various diseases.

Future efforts in this area will likely involve the synthesis of a library of this compound derivatives. These derivatives can be screened against a wide range of biological targets. By incorporating photoreactive groups or affinity tags, these tool compounds can also be used for target identification studies, helping to uncover new binding partners and mechanisms of action for novel bioactive molecules.

Integration with Multi-omics Data for Systems-Level Understanding

A significant frontier in understanding the biological effects of compounds like this compound is the integration of its pharmacological profile with multi-omics data. This systems biology approach moves beyond a single target and aims to understand the broader impact of a compound on the entire biological system by simultaneously measuring changes across different molecular layers, including the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics).

Currently, there is a lack of specific multi-omics studies focused on this compound. However, the potential for this approach is vast. For instance, treating a cell line or an animal model with a bioactive this compound derivative and subsequently performing proteomics and metabolomics analysis could:

Identify Off-Target Effects: Uncover unintended interactions with other proteins, which could explain side effects or provide opportunities for drug repurposing.

Elucidate Mechanisms of Action: Reveal downstream changes in signaling pathways and metabolic networks that result from the compound's interaction with its primary target.

Discover Biomarkers: Identify specific proteins or metabolites whose levels change in response to the compound, which could be used to monitor therapeutic efficacy or patient response in future clinical settings.

By correlating molecular changes with phenotypic outcomes, researchers can build comprehensive models of the compound's activity. This systems-level understanding is crucial for predicting efficacy and potential toxicity, ultimately leading to more informed drug development decisions.

Exploration of Polypharmacology and Multi-target Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which posits that compounds acting on multiple targets can offer superior efficacy for complex diseases. The 1-oxa-8-azaspiro[4.5]decane scaffold has already shown potential in this arena.

For example, extensive research has been conducted on 1-oxa-8-azaspiro[4.5]decane derivatives as agonists for muscarinic acetylcholine (B1216132) receptors, which are important targets for neurodegenerative diseases like Alzheimer's. One study synthesized a series of compounds based on this scaffold and tested their affinity for both M1 and M2 muscarinic receptor subtypes. nih.gov While the initial lead compound was non-selective, systematic modifications led to the discovery of several analogues that displayed a preferential affinity for M1 over M2 receptors. nih.gov

This ability to modulate selectivity across different receptor subtypes highlights the potential for developing multi-target ligands from the this compound core. Future research could focus on designing derivatives that are intentionally engineered to interact with a specific combination of targets relevant to a particular disease. For instance, a single molecule could be designed to act as a muscarinic agonist while also inhibiting an enzyme involved in the production of amyloid-beta plaques. This multi-target approach could lead to more effective and holistic treatments for complex, multi-factorial disorders.

Continuous Flow Synthesis and Automation in Scaffold Derivatization

To fully explore the chemical space around the this compound core, efficient and scalable synthetic methods are required. Traditional batch chemistry can be time-consuming and difficult to scale. Continuous flow synthesis, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation.

The feasibility of this approach for the 1-oxa-8-azaspiro[4.5]decane scaffold has been demonstrated. A three-step continuous flow process was developed for the synthesis and reduction of a key azide intermediate, which was then used to produce a chiral 1-oxa-8-azaspiro[4.5]decan-3-amine. This method proved to be scalable and efficient.

Future work will likely focus on expanding the use of flow chemistry and automation to create large libraries of this compound derivatives. By integrating automated synthesis platforms with high-throughput screening, researchers can rapidly generate and test thousands of new compounds. This will accelerate the discovery of new leads with optimized potency, selectivity, and pharmacokinetic properties, significantly shortening the timeline for drug discovery and development.

Q & A

Q. What are the common synthetic routes for 1-Oxa-8-azaspiro[4.5]decan-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving precursors like 1,4-dioxaspiro[4.5]decan-8-ol. For example, a THF-based reaction with NaH and methyl iodide (CH3I) under reflux conditions can yield spirocyclic intermediates, followed by selective deprotection or functionalization . Optimizing stoichiometry (e.g., excess CH3I for complete alkylation) and reaction time (12+ hours for reflux) improves yield . Cyclization strategies using benzothiazol-2-yl-amine derivatives in acetonitrile or DMF have also been reported, with yields ranging from 21–52% depending on substituents .

Q. How should researchers handle and store this compound given its stability and reactivity?

  • Methodological Answer : The compound is hygroscopic and sensitive to light. Store in airtight containers under inert gas (N2 or Ar) at –20°C. Use flame-retardant antistatic lab coats and nitrile gloves during handling to avoid skin contact . Stability tests indicate degradation under prolonged exposure to moisture; pre-dry solvents (e.g., THF over molecular sieves) and avoid aqueous workups unless necessary .

Q. What purification techniques are effective post-synthesis?

  • Methodological Answer : Post-reaction, extract with EtOAC (2×200 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo . Column chromatography (silica gel, 3:7 EtOAc:hexanes) resolves spirocyclic byproducts. For polar derivatives, reverse-phase HPLC with C18 columns and methanol/water gradients (0.1% TFA) improves purity .

Q. Which analytical methods confirm the compound’s identity and purity?

  • Methodological Answer :
  • NMR : Key signals include δH 3.93 (s, 4H, oxolane), 2.54 (s, 4H, azaspiro), and 1.73 ppm (t, J = 5.8 Hz, 4H, cyclohexyl) in CDCl3.
  • HRMS : Use ESI-TOF for exact mass confirmation (e.g., [M+H]<sup>+</sup> calc’d 210.1494, observed 210.1494) .
  • FTIR : Look for carbonyl stretches (C=O) at ~1700 cm<sup>−1</sup> and hydroxyl (O–H) at 3200–3400 cm<sup>−1</sup> .

Q. How can solubility challenges be addressed in experimental design?

  • Methodological Answer : The compound has limited water solubility. Use polar aprotic solvents (DMSO, DMF) for biological assays. For kinetic studies, prepare stock solutions in THF or acetonitrile (0.1–1 mM) and dilute into aqueous buffers (≤5% organic phase) to avoid precipitation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies often arise from conformational flexibility. Compare experimental <sup>13</sup>C NMR shifts (e.g., 107.3 ppm for spiro carbons) with DFT-calculated values (B3LYP/6-31G*) . Use variable-temperature NMR to assess dynamic effects; coalescence temperatures >25°C suggest slow interconversion of spiro conformers .

Q. What strategies mitigate toxicity risks in in vivo studies?

  • Methodological Answer : The compound is classified as H302 (oral toxicity) and H319 (eye irritation). For in vivo work:
  • Administer via controlled-release formulations (e.g., PEGylated nanoparticles) to reduce peak plasma concentrations .
  • Monitor respiratory irritation (H335) using bronchial lavage fluid analysis in rodent models .

Q. How can structure-activity relationships (SAR) guide the design of analogs?

  • Methodological Answer : Modify the azaspiro core:
  • Replace the oxolane ring with morpholine (e.g., 8-ethyl-2-hydroxy-2-methyl-4-morpholinioethyl derivatives) to enhance hydrogen bonding .
  • Introduce aryl groups at position 8 (e.g., 8-benzyl analogs) to improve lipophilicity (logP) for CNS penetration .

Q. What mechanistic insights explain the compound’s reactivity in alkylation reactions?

  • Methodological Answer : The azaspiro nitrogen acts as a nucleophile. In THF/NaH conditions, deprotonation generates a strong base that attacks methyl iodide. Kinetic studies show second-order dependence on [CH3I], with rate-limiting alkylation at the spiro N-atom . Competing O-alkylation is minimized by steric hindrance from the cyclohexyl ring .

Q. How do computational methods (e.g., MD simulations) predict the compound’s behavior in biological systems?

  • Methodological Answer :
    Molecular dynamics (MD) simulations (AMBER force field) predict high membrane permeability (logP = 2.1) due to the spiro core’s rigidity. Docking studies (AutoDock Vina) suggest affinity for GPCRs (ΔG = −8.2 kcal/mol), validated via cAMP inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-8-azaspiro[4.5]decan-4-ol
Reactant of Route 2
1-Oxa-8-azaspiro[4.5]decan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.